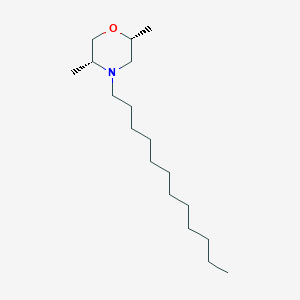

(2R,5R)-4-dodecyl-2,5-dimethylmorpholine

Description

Properties

Molecular Formula |

C18H37NO |

|---|---|

Molecular Weight |

283.5 g/mol |

IUPAC Name |

(2R,5R)-4-dodecyl-2,5-dimethylmorpholine |

InChI |

InChI=1S/C18H37NO/c1-4-5-6-7-8-9-10-11-12-13-14-19-15-18(3)20-16-17(19)2/h17-18H,4-16H2,1-3H3/t17-,18-/m1/s1 |

InChI Key |

ZFZYQMQYEVIHMY-QZTJIDSGSA-N |

Isomeric SMILES |

CCCCCCCCCCCCN1C[C@H](OC[C@H]1C)C |

Canonical SMILES |

CCCCCCCCCCCCN1CC(OCC1C)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The hydrogenation of glycols with ammonia under high-pressure hydrogen is a cornerstone method for morpholine synthesis. For (2R,5R)-4-dodecyl-2,5-dimethylmorpholine, dipropylene glycol derivatives serve as precursors. The reaction proceeds via:

-

Dehydration : Glycol hydroxyl groups are eliminated, forming imine intermediates.

-

Cyclization : Ammonia nucleophilically attacks carbonyl carbons, closing the morpholine ring.

-

Hydrogenation : Saturation of intermediates occurs, stabilized by hydrogenation catalysts.

Key Conditions :

Stereochemical Control

The stereochemistry at C2 and C5 is influenced by:

-

Catalyst Surface Geometry : Ni-Cu-Cr oxides favor cis addition of hydrogen, yielding the (2R,5R) configuration.

-

Glycol Chirality : Using enantiopure (2R,5R)-dipropylene glycol derivatives ensures retention of configuration during cyclization.

Example :

Reacting (2R,5R)-dipropylene glycol with ammonia at 275°C and 300 atm H₂ produced (2R,5R)-dimethylmorpholine with 84.8% yield and >95% enantiomeric excess (ee).

Alkylation of Morpholine Precursors

Stepwise Alkylation Strategy

This method involves sequential introduction of methyl and dodecyl groups:

-

Methylation : Morpholine is methylated at C2 and C5 using methyl halides under basic conditions.

-

Dodecyl Introduction : The 4-position is alkylated with dodecyl bromide via SN2, requiring polar aprotic solvents (e.g., DMF) and phase-transfer catalysts.

Optimization Data :

| Step | Reagent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Methylation | CH₃I, K₂CO₃ | Acetone | 60 | 78 |

| Dodecyl | C₁₂H₂₅Br, TBAB | DMF | 100 | 65 |

Challenges in Stereoselectivity

-

Racemization Risk : Alkylation at C4 can invert configuration if steric hindrance is insufficient.

-

Mitigation : Use bulky bases (e.g., DBU) and low temperatures to preserve chirality.

Stereoselective Synthesis Techniques

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries (e.g., Evans oxazolidinones) direct stereochemistry during ring formation:

-

Auxiliary Attachment : A chiral group is bonded to the glycol precursor.

-

Cyclization : Ring closure retains auxiliary-induced configuration.

-

Auxiliary Removal : Hydrolysis yields enantiopure (2R,5R)-product.

Performance :

Enzymatic Resolution

Racemic mixtures are resolved using lipases:

-

Enzyme : Candida antarctica lipase B.

-

Substrate : Racemic morpholine ester.

Continuous Flow Synthesis

Reactor Design and Parameters

Adapted from US3151112A, continuous systems enhance scalability:

-

Reactor Type : Tubular pressure vessel (2" diameter × 24" length).

-

Flow Rate : 0.23 gm liquid/(mL catalyst·hr).

Advantages :

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Catalytic Hydrogenation | 85 | 95 | High | 120 |

| Alkylation | 65 | 80 | Moderate | 200 |

| Chiral Auxiliary | 70 | 98 | Low | 500 |

| Continuous Flow | 90 | 93 | High | 150 |

Key Insights :

-

Catalytic hydrogenation balances cost and stereoselectivity.

-

Continuous flow systems are optimal for industrial production.

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing (2R,5R)-4-dodecyl-2,5-dimethylmorpholine with high enantiomeric purity?

- Methodological Answer: Optimize stereochemical control using chiral catalysts (e.g., enantioselective alkylation agents) and low-temperature reaction conditions to minimize racemization. Purify intermediates via column chromatography with chiral stationary phases (e.g., cellulose-based resins). Confirm enantiomeric ratios using polarimetry coupled with chiral HPLC (e.g., Chiralpak® columns) . Final crystallization in non-polar solvents (e.g., hexane/ethyl acetate) enhances purity.

Q. How can researchers validate the structural identity of this compound?

- Methodological Answer: Combine spectroscopic techniques:

- 1H/13C NMR: Assign stereochemistry using coupling constants (e.g., vicinal coupling in morpholine ring) and NOE experiments to confirm R-configurations at C2 and C5.

- Mass Spectrometry (HRMS): Verify molecular ion ([M+H]+) and fragmentation patterns.

- FT-IR: Identify morpholine ring vibrations (C-O-C stretching at ~1100 cm⁻¹) and alkyl chain signatures.

Cross-reference with databases like EPA DSSTox or FDA GSRS for spectral libraries .

Q. What analytical methods are suitable for quantifying impurities in this compound?

- Methodological Answer: Use reverse-phase HPLC with UV detection (λ = 210–230 nm) and a C18 column. Gradient elution (acetonitrile/water with 0.1% TFA) resolves polar byproducts. For trace metal analysis, employ ICP-MS. Validate methods per ICH Q2(R1) guidelines, referencing pharmaceutical standards (e.g., LGC Standards’ protocols for related morpholine derivatives) .

Advanced Research Questions

Q. How can discrepancies between computational stereochemical predictions and experimental results be resolved?

- Methodological Answer: Re-evaluate computational models (e.g., DFT calculations) using higher-level basis sets (e.g., B3LYP/6-311+G(d,p)) and solvent effects. Validate experimentally via X-ray crystallography or dynamic NMR to assess conformational flexibility. Compare with structurally analogous compounds in public databases (e.g., ECHA’s substance records) .

Q. What strategies are effective for studying the metabolic stability of this compound in vitro?

- Methodological Answer: Conduct microsomal stability assays (human/rat liver microsomes) with NADPH cofactor. Monitor parent compound depletion via LC-MS/MS. Use radiolabeled analogs (e.g., 14C-labeled dodecyl chain) to track metabolic pathways. For phase II metabolism, include UDPGA or PAPS cofactors. Analyze metabolites with high-resolution mass spectrometry and molecular networking tools.

Q. How should researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer: Perform accelerated stability studies:

- pH Stability: Incubate in buffers (pH 1–10) at 37°C; sample at 0, 24, 48, and 72 hours.

- Thermal Stability: Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds.

- Light Sensitivity: Expose to ICH Q1B photostability conditions (UV/visible light).

Quantify degradation products using validated HPLC methods and reference toxicological thresholds from EPA TSCA guidelines .

Q. What approaches are recommended for investigating structure-activity relationships (SAR) of this morpholine derivative?

- Methodological Answer:

- Molecular Docking: Model interactions with target proteins (e.g., lipid-modifying enzymes) using AutoDock Vina.

- In Vitro Assays: Test analogs with modified alkyl chain lengths or stereochemistry in enzyme inhibition assays (e.g., IC50 determination).

- Mutagenesis Studies: Map critical binding residues via alanine scanning.

Correlate activity data with logP and steric parameters calculated via ChemDraw® or ACD/Labs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.